

Check Availability & Pricing

# Unveiling the Pharmacological Profile of Cilastatin Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cilastatin (sodium)	
Cat. No.:	B13404390	Get Quote

#### For Immediate Release

Cilastatin sodium, a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a critical role in modern antibacterial therapy. This technical guide provides an in-depth exploration of the pharmacological properties of cilastatin sodium, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profile, and its synergistic relationship with the carbapenem antibiotic, imipenem.

# Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin sodium's primary pharmacological function is the competitive and reversible inhibition of dehydropeptidase-I, a zinc metalloenzyme located in the brush border of the renal tubules.

[1] DHP-I is responsible for the hydrolysis and subsequent inactivation of the carbapenem antibiotic imipenem. [2] By blocking this enzymatic degradation, cilastatin sodium effectively preserves the active form of imipenem in the body, leading to higher and more sustained plasma and urine concentrations of the antibiotic. [3][4] This inhibition is crucial for the efficacy of imipenem, particularly in treating urinary tract infections. [4] It is important to note that cilastatin itself possesses no intrinsic antibacterial activity. [2]



### **Quantitative Inhibition Data**

The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The following table summarizes key inhibitory constants.

Parameter	Value	Enzyme Source	Notes
IC50	0.1 μΜ	Renal Dehydropeptidase I	The half maximal inhibitory concentration, indicating high potency.
Ki	0.02 - 1 μΜ	Mammalian Renal Dipeptidase	The inhibition constant, confirming specific and effective competitive inhibition.

# **Pharmacokinetic Properties**

The pharmacokinetic profiles of cilastatin and imipenem have been extensively studied in healthy volunteers and various patient populations. Co-administration of cilastatin significantly enhances the urinary recovery of active imipenem from as low as 6% to approximately 70%.[3] [4] Both drugs exhibit similar plasma half-lives of about one hour in individuals with normal renal function.[3]

## **Pharmacokinetic Parameters in Healthy Adults**

The following table summarizes key pharmacokinetic parameters for cilastatin and imipenem following intravenous administration.



Parameter	Cilastatin	Imipenem	Units
Peak Plasma Concentration (Cmax)	56 - 88 (for 1g dose)	41 - 83 (for 1g dose)	μg/mL
Time to Peak (Tmax)	End of infusion	End of infusion	hours
Area Under the Curve (AUC)	Increased by probenecid	Increased by ~20% with cilastatin	μg·h/mL
Elimination Half-life (t½)	~1	~1	hours
Volume of Distribution (Vd)	0.14 (central compartment)	0.16 (central compartment)	L/kg
Plasma Clearance	12.4	12.1	L/h/1.73 m <sup>2</sup>
Protein Binding	~40%	~20%	%

# **Nephroprotective Effects of Cilastatin**

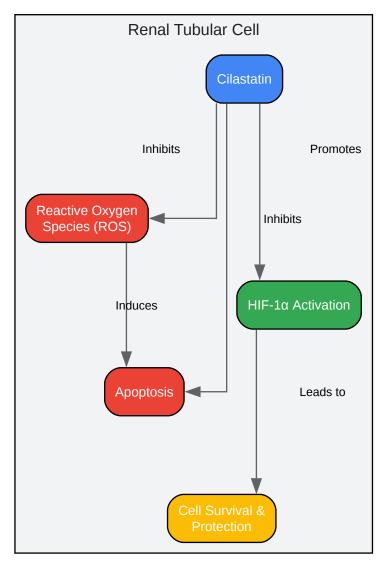
Beyond its role as a DHP-I inhibitor, research has unveiled a significant nephroprotective role for cilastatin. It has been shown to mitigate the nephrotoxicity associated not only with imipenem but also with other drugs like vancomycin, cisplatin, and cyclosporine.[5] The mechanisms underlying this protective effect are multifaceted and involve the modulation of key cellular signaling pathways.

# Signaling Pathways in Cilastatin-Mediated Nephroprotection

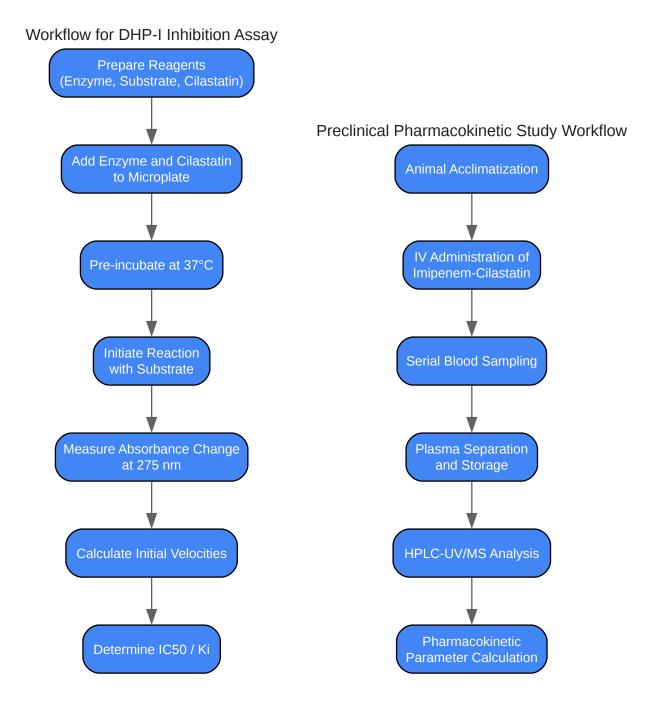
Cilastatin's nephroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS) production and inhibit apoptosis in renal tubular cells.[5][6] One of the key pathways implicated is the activation of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), which plays a pivotal role in cellular adaptation to low oxygen and stress.[7]



### Cilastatin-Mediated Nephroprotection Signaling Pathway







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacokinetics of imipenem in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 2. Imipenem-Cilastatin LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of imipenem and cilastatin in volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of imipenem in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Pharmacological Profile of Cilastatin Sodium: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13404390#pharmacological-properties-of-cilastatin-sodium-for-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com